molecular formula C21H20FNO4S B280765 N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B280765
M. Wt: 401.5 g/mol
InChI Key: KLVPUVCSXHQXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied as a potential anticancer agent. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis. In addition, it has also been studied as a potential therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. In addition, it can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is that it has been shown to have anticancer and anti-Alzheimer's disease properties. This makes it a potentially useful compound for the development of new therapeutic agents. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to fully understand its potential applications.

Future Directions

There are several future directions for the study of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One direction is to further investigate its potential as an anticancer and anti-Alzheimer's disease agent. Studies can be conducted to determine its efficacy in animal models and to optimize its structure for improved therapeutic properties. Another direction is to investigate its potential as an anti-inflammatory agent. Studies can be conducted to determine its mechanism of action and to optimize its structure for improved anti-inflammatory properties. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps. The starting material for the synthesis is 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine, which is reacted with acetic anhydride to form N-acetyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. This compound is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride to form this compound.

Properties

Molecular Formula

C21H20FNO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C21H20FNO4S/c1-13-11-15(22)7-10-21(13)28(25,26)23(14(2)24)16-8-9-20-18(12-16)17-5-3-4-6-19(17)27-20/h7-12H,3-6H2,1-2H3

InChI Key

KLVPUVCSXHQXPP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Origin of Product

United States

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